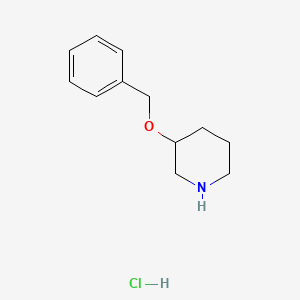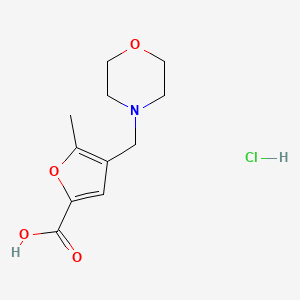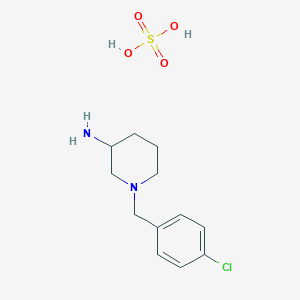![molecular formula C8H11ClN4 B1419279 3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩 CAS No. 1193387-69-7](/img/structure/B1419279.png)
3-(2-アミノエチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩
概要
説明
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride: is a chemical compound with the molecular formula C8H10N4·HCl. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
科学的研究の応用
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Triazolopyridine derivatives, which include this compound, have been recognized for their various biological activities, suggesting they may interact with multiple pathways .
将来の方向性
生化学分析
Biochemical Properties
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptors and enzymes, altering their conformation and activity. These interactions can lead to changes in biochemical pathways, affecting the overall cellular function .
Cellular Effects
The effects of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered gene expression patterns. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can diminish over time due to degradation, impacting its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments. These factors influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 2-hydrazinopyridine with an appropriate aldehyde or ketone under reflux conditions in ethanol.
Introduction of the Ethanamine Group: The ethanamine group is introduced by reacting the triazolopyridine intermediate with ethylene diamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling chemicals at an industrial scale.
化学反応の分析
Types of Reactions
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyridine core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the ethanamine group.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-ylmethylamine: Similar structure but with a methyl group instead of an ethylamine group.
3-Hydroxytriazolo[4,3-a]pyridine: Contains a hydroxyl group instead of an ethanamine group.
Uniqueness
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is unique due to its specific ethanamine substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;/h1-3,6H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDKOPKUXVJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)




![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
